1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole
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Overview
Description
1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-1H-pyrrole with 2-methylpropyl sulfanyl ethyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, depending on the reaction conditions and reagents used. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole can be compared with other similar compounds, such as:
2-Phenyl-1H-pyrrole:
1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-1H-pyrrole: Similar structure but without the phenyl group, resulting in different chemical and biological properties.
2-Phenyl-1H-pyrrole-3-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90877-58-0 |
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Molecular Formula |
C16H21NS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-[2-(2-methylpropylsulfanyl)ethyl]-2-phenylpyrrole |
InChI |
InChI=1S/C16H21NS/c1-14(2)13-18-12-11-17-10-6-9-16(17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
PHBUGTIEQYCJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCCN1C=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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